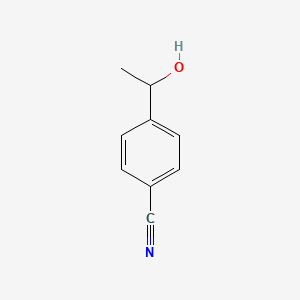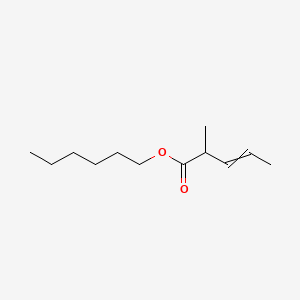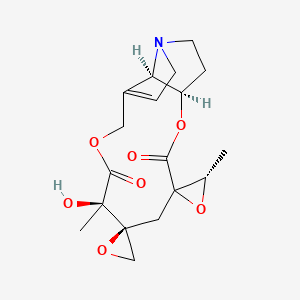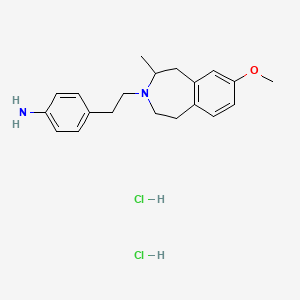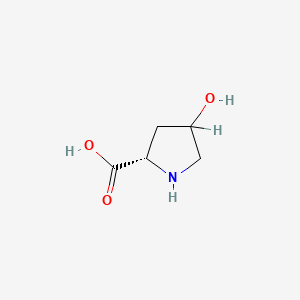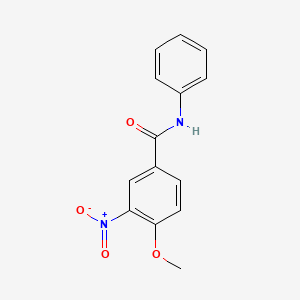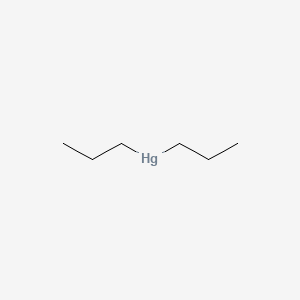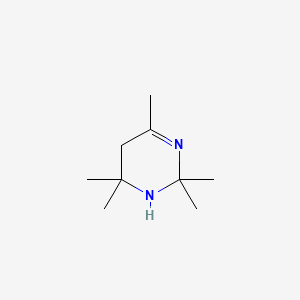
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE is a chemical compound with the molecular formula C₉H₁₈N₂ . It is a derivative of pyrimidine, characterized by the presence of five methyl groups and a partially hydrogenated ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-ethyl-N-methyl-β-aminopropionitrile with catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: More saturated pyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
科学的研究の応用
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding pyrimidine metabolism.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism by which 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity .
類似化合物との比較
- 2,2,4,4,6-Pentamethyl-2,3,4,5-tetrahydropyrimidine
- 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid
- 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and its partially hydrogenated ring structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to other similar compounds .
特性
CAS番号 |
556-72-9 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
2,2,4,6,6-pentamethyl-1,5-dihydropyrimidine |
InChI |
InChI=1S/C9H18N2/c1-7-6-8(2,3)11-9(4,5)10-7/h11H,6H2,1-5H3 |
InChIキー |
PIFBMJMXJMZZRG-UHFFFAOYSA-N |
SMILES |
CC1=NC(NC(C1)(C)C)(C)C |
正規SMILES |
CC1=NC(NC(C1)(C)C)(C)C |
| 556-72-9 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
